![molecular formula C7H5FN2 B1457421 7-Fluoro-1H-pyrrolo[3,2-B]pyridine CAS No. 1261885-84-0](/img/structure/B1457421.png)

7-Fluoro-1H-pyrrolo[3,2-B]pyridine

Overview

Description

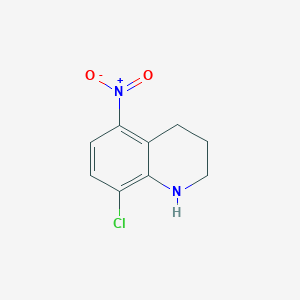

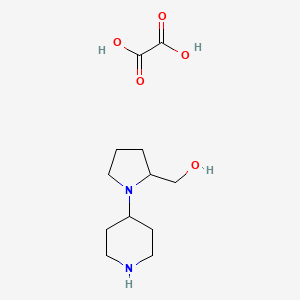

7-Fluoro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 1190315-04-8. It has a molecular weight of 136.13 and its IUPAC name is 7-fluoro-1H-pyrrolo[3,2-c]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies. For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Another study reported the functionalization at the 3-position of 7-azaindole, leading to the synthesis of 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3′-thio compound .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a fluorine atom at the 7-position . The InChI code for this compound is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .Scientific Research Applications

Organic Synthesis Methodologies

A study by Thibault et al. (2003) introduces two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, showcasing regioselective fluorination techniques that are foundational for further chemical syntheses involving pyrrolopyridine derivatives (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Fluorescent Chemosensors

Maity et al. (2018) synthesized pyrrolo[3,4-c]pyridine-based fluorophores, demonstrating their utility as high-selectivity chemosensors for Fe3+/Fe2+ cations, with applications in living cell imaging, highlighting the potential of these compounds in biological and chemical sensing applications (Maity, Naskar, Goswami, Prodhan, T. Chaudhuri, K. Chaudhuri, & Mukhopadhyay, 2018).

Pharmaceutical Intermediates

Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate, showcasing the preparation's intricacies and its relevance in drug development processes (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).

c-Met Inhibitors

Liu et al. (2016) explored the design, synthesis, and biological evaluation of pyrrolopyridine derivatives as c-Met inhibitors, contributing to cancer therapy research by identifying compounds with potent kinase inhibition and cell growth inhibitory activities (Liu, Wang, Huang, Ji, Fan, Li, Cheng, & Tian, 2016).

Material Sciences

Zhou et al. (2019) utilized an electron-rich pyrrolo[3,2-b]pyrrole moiety in organic light-emitting diodes (OLEDs), indicating the material's promising application in enhancing electronic devices' performance (Zhou, Zhang, Ye, Liu, Wang, Yuan, Du, Zhang, Zheng, & Zhang, 2019).

Safety and Hazards

The safety information for 7-Fluoro-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 7-Fluoro-1H-pyrrolo[3,2-c]pyridine, as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research may focus on optimizing these compounds to improve their potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 7-fluoro-1h-pyrrolo[3,2-b]pyridine, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of fgfrs . This inhibition could potentially occur through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .

Biochemical Pathways

Fgfrs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, it can be inferred that this compound, through its potential inhibitory action on FGFRs, could affect these pathways.

Result of Action

It is known that the inhibition of fgfrs can lead to the prevention of cell proliferation and migration, which could potentially have anti-cancer effects .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .

Properties

IUPAC Name |

7-fluoro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBXUMHNZATJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)

![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)